

Technical Profile: 2-Chloro-1-(4-chlorophenyl)ethanol

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Compound of Interest

Compound Name: 2-Chloro-1-(4-chlorophenyl)ethanol

CAS No.: 6378-66-1

Cat. No.: B1345576

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A Versatile Chlorohydrin Scaffold for Medicinal Chemistry

Executive Summary

CAS 6378-66-1, chemically known as **2-Chloro-1-(4-chlorophenyl)ethanol**, is a critical halogenated building block in drug discovery and fine chemical manufacturing.^[1] Structurally, it functions as a "privileged scaffold" precursor—a chlorohydrin moiety that provides a direct synthetic gateway to 4-chlorostyrene oxide (via cyclization) or

-amino alcohols (via nucleophilic displacement).

Its significance lies in its role as a chiral synthon. The 4-chlorophenyl motif is ubiquitous in antifungal azoles,

-adrenergic receptor agonists, and selective serotonin reuptake inhibitors (SSRIs), where the halogen substitution modulates metabolic stability and lipophilicity. This guide provides a rigorous technical analysis of its properties, synthesis, and handling for research and development applications.

Chemical Identity & Physicochemical Profile^{[1][2][3]} ^{[4][5][6][7]}

Property	Data
CAS Number	6378-66-1
IUPAC Name	2-Chloro-1-(4-chlorophenyl)ethanol
Synonyms	4-Chloro- -(chloromethyl)benzyl alcohol; -Chlorophenyl chloromethyl carbinol
Molecular Formula	
Molecular Weight	191.05 g/mol
Appearance	White to off-white crystalline solid (high purity) or colorless liquid (supercooled)
Melting Point	48–52 °C
Boiling Point	280 °C (predicted at 760 mmHg)
Solubility	Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Insoluble in Water
Chirality	Contains 1 stereocenter (C1); typically supplied as a racemate unless specified as (R)- or (S)-

Synthesis & Manufacturing Protocols

Primary Synthetic Route: Carbonyl Reduction

The industrial standard for producing CAS 6378-66-1 involves the reduction of 2-chloro-1-(4-chlorophenyl)ethanone (CAS 99-91-2). This method is preferred due to the availability of the phenacyl chloride precursor.

Reaction Mechanism

The reaction proceeds via a hydride transfer from the reducing agent (typically Sodium Borohydride,

) to the carbonyl carbon. The resulting alkoxide is protonated during the workup to yield the chlorohydrin.

Protocol (Lab Scale)

- **Dissolution:** Dissolve 10.0 g (52.9 mmol) of 2-chloro-1-(4-chlorophenyl)ethanone in 100 mL of anhydrous Methanol (). Cool to 0 °C.
- **Reduction:** Slowly add 1.0 g (26.4 mmol) of in small portions over 30 minutes. Note: Exothermic reaction; maintain temperature < 10 °C to prevent epoxide formation.
- **Quench:** Stir for 2 hours at 0–5 °C. Monitor consumption of ketone by TLC (Hexane:EtOAc 4:1). Quench with 1N until pH ~6.
- **Extraction:** Evaporate under reduced pressure. Extract residue with Ethyl Acetate (mL).
- **Purification:** Wash combined organics with brine, dry over , and concentrate. Recrystallize from Hexane/Ether to yield white needles.

Stereoselective Synthesis (Biocatalytic)

For applications requiring high enantiomeric excess (ee), such as specific receptor agonists, asymmetric reduction is employed using ketoreductases (KREDs) or chiral catalysts (e.g., Noyori transfer hydrogenation).



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Figure 1: Synthetic pathway from phenacyl chloride precursor to CAS 6378-66-1 and subsequent activation to epoxide.[2]

Analytical Characterization

To ensure suitability for pharmaceutical applications, the following analytical methods are recommended.

HPLC Method (Reverse Phase)

This method separates the chlorohydrin from the ketone precursor and potential epoxide degradation products.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

, 5

m.

- Mobile Phase A: 0.1% Phosphoric Acid in Water.

- Mobile Phase B: Acetonitrile (

).

- Gradient:

- 0–2 min: 30% B

- 2–15 min: 30%

90% B

- 15–20 min: 90% B
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 220 nm (aromatic ring) and 254 nm.
- Retention Time: ~8.5 min (varies by system).

NMR Interpretation ()

- NMR (400 MHz):
 - 7.35 (m, 4H, Aromatic protons).
 - 4.89 (dd, 1H, -OH, chiral center).
 - 3.75 (dd, 1H, -Cl, diastereotopic).
 - 3.62 (dd, 1H, -Cl, diastereotopic).
 - 2.65 (br s, 1H,).
- Key Diagnostic: The distinct ABX pattern of the moiety confirms the chlorohydrin structure versus the starting ketone (singlet).

Applications in Drug Development[10][11]

CAS 6378-66-1 serves as a divergent intermediate. Its reactivity profile allows it to function as a masked epoxide or a direct alkylating agent.

Pathway A: Synthesis of Azole Antifungals

Similar to the synthesis of Miconazole or Econazole (which use the 2,4-dichloro analog), this 4-monochloro derivative is used to synthesize novel imidazole/triazole antifungals.

- Mechanism: The chlorohydrin is treated with imidazole in the presence of a base (or via the epoxide) to form the

-hydroxy-ethyl-imidazole core.
- Relevance: The 4-chlorophenyl group is a classic bioisostere used to optimize half-life and potency in CYP51 inhibitors.

Pathway B: -Adrenergic Agonist Scaffolds

The Ar-CH(OH)-CH₂-N motif is the pharmacophore of

-blockers (e.g., Sotalol).

- Workflow: CAS 6378-66-1

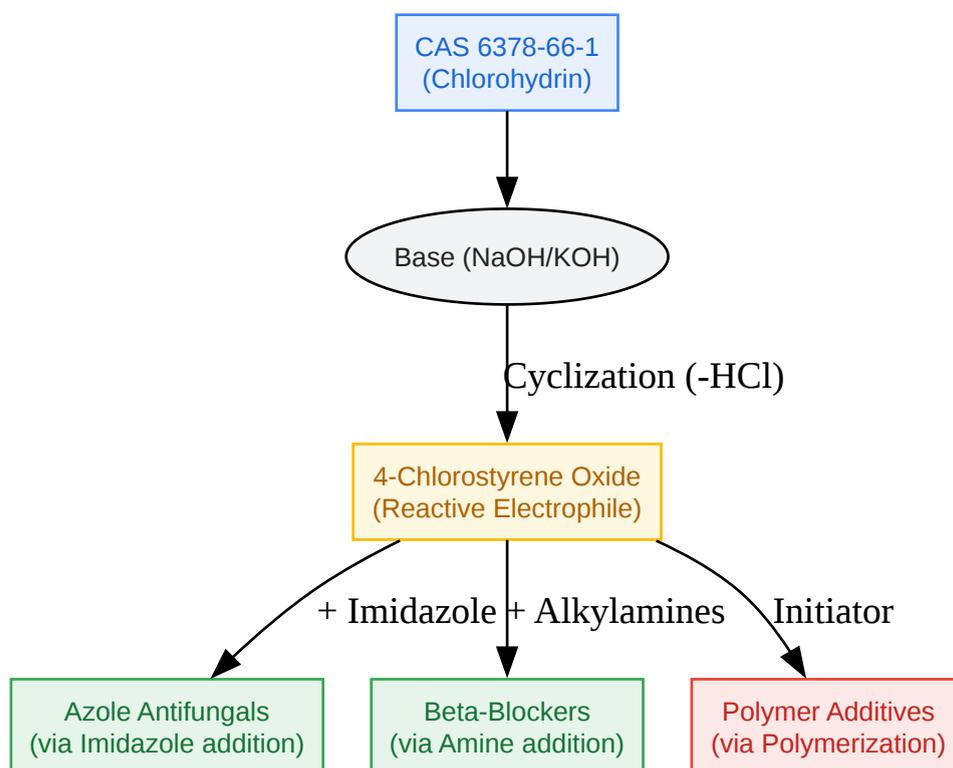
Epoxide

Ring opening with isopropylamine or tert-butylamine.

- Utility: Used in generating library analogs to test selectivity between

and

receptors.



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Figure 2: Divergent synthesis pathways utilizing CAS 6378-66-1 as a precursor to the reactive epoxide intermediate.

Safety, Handling & Stability

Hazard Identification (GHS)[5]

- Signal Word: WARNING
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Stability & Storage

- Hydrolysis Risk: In the presence of strong bases, the compound cyclizes to 4-chlorostyrene oxide, which is potentially mutagenic. Store in neutral conditions.

- Thermal Stability: Stable at room temperature, but prolonged heating >100 °C can induce elimination of HCl.
- Storage: Keep in a tightly closed container at 2–8 °C (recommended) or cool room temperature, under inert atmosphere () to prevent oxidation.

References

- PubChem. **2-Chloro-1-(4-chlorophenyl)ethanol** - Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Core. Environmental fate of DDT and related chlorophenyl compounds (Structural analogs). Available at: [\[Link\]](#)

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Sources

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- 2. 2734779-09-8|2,2-Dichloro-1-(4-chloro-3-ethylphenyl)ethan-1-ol|BLD Pharm [[bldpharm.com](https://www.bldpharm.com)]
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Email: info@benchchem.com